Methyl 5-[(2,5-dimethylphenoxy)methyl]-2-furoate
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Overview
Description
Methyl 5-[(2,5-dimethylphenoxy)methyl]-2-furoate is an organic compound with the molecular formula C16H16O4 It is a derivative of furoic acid and contains a phenoxy group substituted with two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-[(2,5-dimethylphenoxy)methyl]-2-furoate typically involves the esterification of 5-hydroxymethyl-2-furoic acid with 2,5-dimethylphenol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is then isolated and purified using industrial-scale separation techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-[(2,5-dimethylphenoxy)methyl]-2-furoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the phenoxy group.
Scientific Research Applications
Methyl 5-[(2,5-dimethylphenoxy)methyl]-2-furoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of Methyl 5-[(2,5-dimethylphenoxy)methyl]-2-furoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exhibiting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-[(2,5-dimethylphenoxy)methyl]-2-furoate
- Methyl 5-[(2,5-dimethylphenoxy)methyl]-2,2-dimethylpentanoate
- Methyl 5-[(2,5-dimethylphenoxy)methyl]-2-oxazolidinone
Uniqueness
This compound is unique due to its furoate ester structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for various research applications.
Biological Activity
Methyl 5-[(2,5-dimethylphenoxy)methyl]-2-furoate is an organic compound that has garnered attention in recent years due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and applications in medicinal chemistry and materials science.
Chemical Structure and Properties
This compound features a furan ring with a methyl ester group and a 2,5-dimethylphenoxy methyl group. The presence of the furan moiety contributes to its unique chemical properties, making it a subject of interest in various fields.
Property | Details |
---|---|
Molecular Formula | C14H18O3 |
Molecular Weight | 246.29 g/mol |
Appearance | White crystalline solid or powder |
Solubility | Soluble in organic solvents (e.g., ethanol) |
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against various pathogens. In vitro assays have shown effectiveness against both Gram-positive and Gram-negative bacteria, indicating broad-spectrum activity.
- Anticancer Activity : Investigations into the anticancer potential of this compound reveal its ability to inhibit cancer cell proliferation. Studies have reported IC50 values indicating significant cytotoxicity against specific cancer cell lines, such as breast and colon cancer cells.
- Anti-inflammatory Effects : The compound has also been explored for its anti-inflammatory properties. In vitro experiments demonstrated a reduction in pro-inflammatory cytokine production in activated macrophages, suggesting potential therapeutic applications in inflammatory diseases.
The biological mechanisms underlying the activities of this compound involve several pathways:
- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, modulating their activity. It can inhibit enzyme activity by binding to active sites or allosteric sites, preventing substrate binding and subsequent catalytic activity.
- Receptor Modulation : It may act as an agonist or antagonist in receptor-mediated pathways, influencing downstream signaling cascades that affect cellular responses.
Anticancer Study
A study evaluated the anticancer effects of this compound on human breast cancer cell lines (MCF-7). The results indicated an IC50 value of approximately 20 µM after 48 hours of treatment. The compound induced apoptosis as evidenced by increased caspase activity and DNA fragmentation assays.
Antimicrobial Evaluation
In a separate study assessing antimicrobial efficacy, this compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 15 µg/mL for S. aureus and 25 µg/mL for E. coli, demonstrating significant antimicrobial activity.
Properties
Molecular Formula |
C15H16O4 |
---|---|
Molecular Weight |
260.28 g/mol |
IUPAC Name |
methyl 5-[(2,5-dimethylphenoxy)methyl]furan-2-carboxylate |
InChI |
InChI=1S/C15H16O4/c1-10-4-5-11(2)14(8-10)18-9-12-6-7-13(19-12)15(16)17-3/h4-8H,9H2,1-3H3 |
InChI Key |
NQVFTUQQUUMWGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC2=CC=C(O2)C(=O)OC |
Origin of Product |
United States |
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